molecular formula C18H16ClFN4S B4623428 N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4623428
M. Wt: 374.9 g/mol
InChI Key: NNVDSYZMAVKLMU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CTPI-2. In

Scientific Research Applications

Anticancer Activities

Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity : The study discusses the synthesis of compounds with anticancer activity against lung, breast, and CNS cancer cell lines. It highlights the condensation processes leading to pyrazole and pyrimidine thione derivatives, showcasing the potential of such compounds in cancer treatment A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005.

Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives : This research synthesized pyrazole acyl thiourea derivatives displaying significant antifungal activities against various pathogens and anti-TMV activity, indicating their potential in developing new antifungal agents Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, D. Hu, 2012.

Anti-inflammatory Activity

Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity : The creation of eight derivatives showcased significant to moderate anti-inflammatory activities, emphasizing the chemical's potential in developing new anti-inflammatory drugs K. Sunder, Jayapal Maleraju, 2013.

Synthesis Methodologies

Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea : This study not only synthesizes a related compound but also analyzes its crystal structure and vibrational properties, contributing to the understanding of its chemical behavior and potential applications in material science A. Saeed, M. Erben, N. Abbas, U. Flörke, 2010.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4S/c1-12-6-7-14(19)10-16(12)21-18(25)22-17-8-9-24(23-17)11-13-4-2-3-5-15(13)20/h2-10H,11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVDSYZMAVKLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-3-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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